molecular formula C18H24FN B13410208 2-Fluoro-4-(4-pentylcyclohexyl)benzonitrile CAS No. 85896-79-3

2-Fluoro-4-(4-pentylcyclohexyl)benzonitrile

Cat. No.: B13410208
CAS No.: 85896-79-3
M. Wt: 273.4 g/mol
InChI Key: OMMGVKXMWFSMJV-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-pentylcyclohexyl)benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a fluoro group at the second position and a pentylcyclohexyl group at the fourth position on the benzene ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(4-pentylcyclohexyl)benzonitrile typically involves multi-step reactions. One common method starts with the preparation of 4-bromo-2-fluorobenzonitrile, which is then subjected to a series of reactions to introduce the pentylcyclohexyl group. The reaction conditions often involve the use of N-bromosuccinimide in dichloromethane at low temperatures, followed by further reactions with sulfuric acid, sodium nitrite, and copper(II) sulfate pentahydrate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(4-pentylcyclohexyl)benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride and alkyl halides can be used for substitution reactions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group yields the corresponding amine, while oxidation can produce carboxylic acids.

Scientific Research Applications

2-Fluoro-4-(4-pentylcyclohexyl)benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and molecular interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4-pentylcyclohexyl)benzonitrile involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain receptors, while the nitrile group can participate in hydrogen bonding and other interactions. The pentylcyclohexyl group provides hydrophobic interactions that can influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-(4-pentylcyclohexyl)benzonitrile is unique due to the presence of the pentylcyclohexyl group, which imparts distinct hydrophobic properties and influences its interactions with molecular targets. This makes it a valuable compound for specific applications where such properties are desired.

Properties

CAS No.

85896-79-3

Molecular Formula

C18H24FN

Molecular Weight

273.4 g/mol

IUPAC Name

2-fluoro-4-(4-pentylcyclohexyl)benzonitrile

InChI

InChI=1S/C18H24FN/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-11-17(13-20)18(19)12-16/h10-12,14-15H,2-9H2,1H3

InChI Key

OMMGVKXMWFSMJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC(=C(C=C2)C#N)F

Origin of Product

United States

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